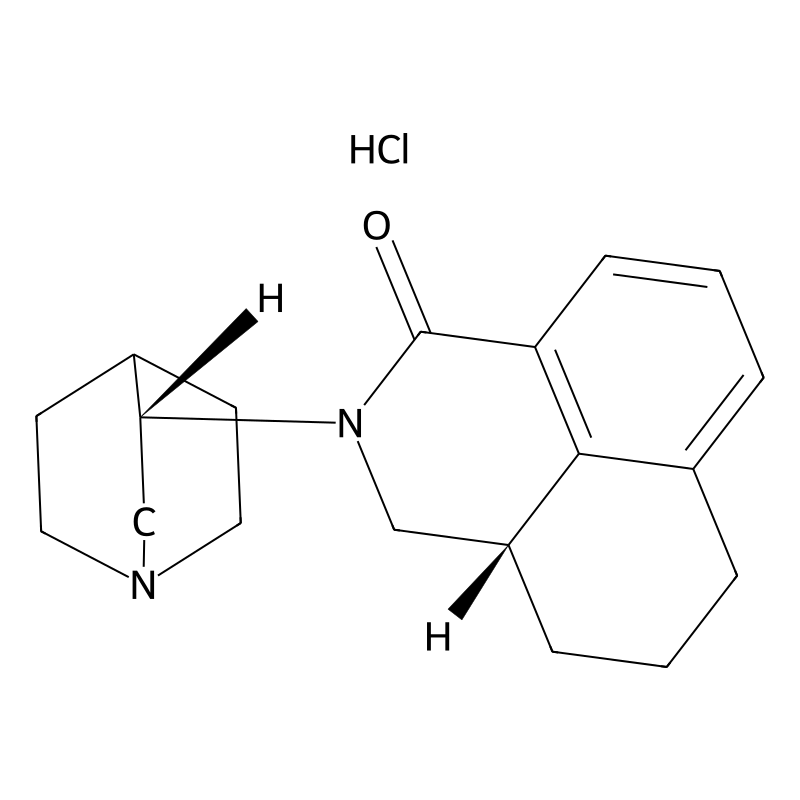

Palonosetron hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Chemotherapy-Induced Nausea and Vomiting (CINV):

Palonosetron hydrochloride, commonly known by its brand name Aloxi, is a medication primarily used in the prevention of CINV. It belongs to a class of drugs called 5-hydroxytryptamine-3 (5-HT3) receptor antagonists, which work by blocking the serotonin receptors responsible for nausea and vomiting signals.

Superior Efficacy

Compared to older 5-HT3 antagonists, palonosetron boasts several advantages:

- Higher Binding Affinity: Palonosetron exhibits a significantly higher binding affinity to 5-HT3 receptors, leading to longer-lasting and more potent antiemetic effects [].

- Longer Half-Life: Its extended half-life (approximately 40 hours) compared to first-generation drugs (around 10 hours) allows for single-dose administration, improving patient convenience and potentially reducing costs [].

- Broader Coverage: Palonosetron effectively tackles both acute CINV (occurring within 24 hours after chemotherapy) and delayed CINV (appearing 24-120 hours later), offering comprehensive protection [].

These features have made palonosetron a popular choice for CINV prevention, particularly in patients undergoing highly or moderately emetogenic chemotherapy regimens [].

Combination Therapy

Palonosetron often synergizes with other antiemetics, like dexamethasone and aprepitant, further enhancing CINV control. Studies suggest this combination therapy offers superior efficacy compared to monotherapy, especially for delayed CINV [].

Potential Beyond CINV:

While CINV remains the primary focus, research explores palonosetron's potential in other areas:

- Postoperative Nausea and Vomiting (PONV): Early studies indicate palonosetron's effectiveness in preventing PONV, suggesting its possible application in various surgical procedures.

- Motion Sickness: While not yet approved, some studies show promising results for palonosetron in preventing motion sickness, highlighting its potential for travel or military applications [].

- Neurological Disorders: Emerging research investigates palonosetron's role in managing nausea and vomiting associated with neurological conditions like migraines and Parkinson's disease [].

Ongoing Research and Future Directions:

Despite its established effectiveness, research on palonosetron continues to explore:

- Optimizing Dosing Regimens: Tailoring dosage schedules based on individual factors like patient characteristics and chemotherapy regimen could further improve efficacy and cost-effectiveness [].

- Combination Strategies: Identifying the most effective combinations with other antiemetics and supportive therapies for various patient populations remains an active area of research [].

- Investigating New Applications: Exploring potential uses in other conditions beyond CINV, such as PONV and neurological disorders, holds promise for expanding palonosetron's clinical utility [].

Palonosetron hydrochloride is an antiemetic agent classified as a selective serotonin subtype 3 receptor antagonist. It is primarily used to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. The compound has the chemical formula and a molecular weight of 332.87 g/mol. Palonosetron hydrochloride is characterized by its strong binding affinity for the 5-HT3 receptor, which plays a crucial role in the emetic response during chemotherapy. This compound exists as a single isomer and is typically presented as a white to off-white crystalline powder that is freely soluble in water and slightly soluble in ethanol .

Palonosetron hydrochloride works by blocking the 5-HT3 receptor, a protein located on nerve cells in the gut. When chemotherapy drugs trigger the release of serotonin, it binds to these receptors, leading to signals that cause nausea and vomiting []. Palonosetron binds to the same receptor site but doesn't activate it, effectively blocking serotonin's action and preventing nausea and vomiting [].

- Toxicity: Palonosetron hydrochloride is generally well-tolerated, but side effects like headache, constipation, and fatigue can occur.

- Flammability: Not flammable

- Reactivity: No significant reactivity hazards reported

- Contraindications: Palonosetron hydrochloride should not be used in patients with a known hypersensitivity to the drug or those with a prolonged QT interval on their electrocardiogram.

Palonosetron hydrochloride undergoes various metabolic transformations in the body, primarily through hepatic pathways. The metabolism involves the cytochrome P450 enzymes, notably CYP2D6, CYP3A4, and CYP1A2. Approximately 50% of palonosetron is metabolized into two primary metabolites: N-oxide-palonosetron and 6-S-hydroxy-palonosetron, both of which exhibit significantly reduced antagonist activity at the 5-HT3 receptor (less than 1%) compared to palonosetron itself .

Palonosetron's primary mechanism of action involves antagonism of the serotonin 5-HT3 receptors located in the central nervous system and gastrointestinal tract. This action effectively inhibits nausea and vomiting triggered by various stimuli, particularly during chemotherapy. Clinical studies have demonstrated its efficacy in preventing both acute and delayed nausea and vomiting associated with moderately and highly emetogenic chemotherapy regimens . The drug has a long plasma half-life of approximately 40 hours, contributing to its effectiveness in managing delayed emesis .

The synthesis of palonosetron hydrochloride involves multiple steps that include the formation of its bicyclic structure, which is crucial for its biological activity. The synthesis typically starts with the preparation of intermediates that undergo cyclization and functionalization to yield the final product. The specific synthetic route may vary but generally includes:

- Formation of Bicyclic Intermediates: Utilizing azabicyclo[2.2.2]octane derivatives.

- Functionalization: Introducing hydroxyl or carbonyl groups to form the isoquinoline structure.

- Hydrochloride Salt Formation: Converting the free base into its hydrochloride form for enhanced solubility and stability.

Detailed synthetic pathways are proprietary and may vary among manufacturers .

Palonosetron hydrochloride is primarily indicated for:

- Chemotherapy-Induced Nausea and Vomiting: It is effective in preventing both acute and delayed nausea and vomiting associated with moderately emetogenic cancer chemotherapy (MEC) and highly emetogenic cancer chemotherapy (HEC).

- Postoperative Nausea and Vomiting: It is also used to prevent postoperative nausea and vomiting for up to 24 hours following surgery .

Palonosetron belongs to a class of drugs known as serotonin 5-HT3 receptor antagonists. Other notable compounds in this category include:

| Compound Name | Unique Features |

|---|---|

| Ondansetron | Shorter half-life (approximately 3-6 hours); widely used but less effective for delayed nausea compared to palonosetron. |

| Granisetron | Similar efficacy but has shorter duration of action; can be administered orally or intravenously. |

| Dolasetron | Primarily used for acute nausea; has been associated with cardiac side effects not seen with palonosetron. |

Palonosetron's unique attributes include its long half-life, strong binding affinity for the 5-HT3 receptor, and effectiveness in preventing both acute and delayed nausea, making it particularly suitable for patients undergoing complex chemotherapy regimens .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 3 of 9 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H351 (66.67%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Palonosetron Hospira is indicated in adults for: the prevention of acute nausea and vomiting associated with highly emetogenic cancer chemotherapy; the prevention of nausea and vomiting associated with moderately emetogenic cancer chemotherapy. Palonosetron Hospira is indicated in paediatric patients 1 month of age and older for: the prevention of acute nausea and vomiting associated with highly emetogenic cancer chemotherapy and prevention of nausea and vomiting associated with moderately emetogenic cancer chemotherapy.

NCI Cancer Drugs

US Brand Name(s): Aloxi

FDA Approval: Yes

Palonosetron hydrochloride is approved to prevent : Nausea and vomiting caused by chemotherapy and nausea and vomiting after surgery.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A04AA05

KEGG Target based Classification of Drugs

Ligand-gated ion channels

Serotonin

HTR3 [HSA:3359 9177 170572 200909 285242] [KO:K04819]

Pictograms

Irritant;Health Hazard

Other CAS

135729-62-3

Wikipedia

Use Classification

Human drugs -> Antiemetics and antinauseants -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients